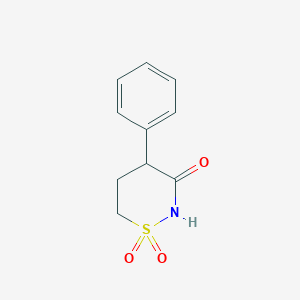

4-Phenyl-1,2-thiazinan-3-one 1,1-dioxide

Description

Significance of Cyclic Sulfone Heterocycles in Contemporary Organic Chemistry Research

Cyclic sulfones are valued for their unique chemical properties, which render them powerful tools in organic synthesis. The strong electron-withdrawing nature of the sulfone group activates adjacent protons, facilitating a variety of carbon-carbon bond-forming reactions. Furthermore, their ability to undergo cheletropic extrusion of sulfur dioxide makes them excellent precursors for the stereospecific synthesis of alkenes and conjugated dienes.

In the realm of medicinal chemistry, the cyclic sulfone moiety is a recognized pharmacophore. Its inclusion in a molecule can modulate physicochemical properties such as solubility and metabolic stability. Chiral cyclic sulfones are key components in a number of pharmaceutical compounds and natural products, exhibiting a broad spectrum of biological activities. mdpi.com

Overview of Thiazinane Derivatives in Synthetic Chemistry and Heterocyclic Science

Thiazinane and its derivatives represent a significant class of nitrogen- and sulfur-containing heterocycles. nih.gov A variety of synthetic methods have been developed for their preparation, leading to a diverse array of substituted thiazinanes. nih.gov These compounds have been investigated for a range of biological activities, with some derivatives showing promise as anti-HIV agents, analgesics, antibiotics, and anticoagulants. nih.gov The versatility of the thiazinane scaffold allows for the introduction of various substituents, enabling the fine-tuning of their biological and chemical properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO3S |

|---|---|

Molecular Weight |

225.27 g/mol |

IUPAC Name |

1,1-dioxo-4-phenylthiazinan-3-one |

InChI |

InChI=1S/C10H11NO3S/c12-10-9(6-7-15(13,14)11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) |

InChI Key |

CPHSOOLWOACHGS-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)NC(=O)C1C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Phenyl 1,2 Thiazinan 3 One 1,1 Dioxide and Analogues

Catalytic Approaches in Cyclic Sulfone Synthesis

Catalytic methods offer efficient and selective routes to cyclic sulfones, enabling the construction of the 1,2-thiazinane 1,1-dioxide core with high levels of control. Both metal-catalyzed and metal-free strategies have been developed, each with its unique advantages and applications.

Metal-Catalyzed Cyclization Strategies

Transition metal catalysis has proven to be a powerful tool for the synthesis of complex organic molecules, and its application to the synthesis of cyclic sulfones has led to the development of several innovative strategies.

Palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) has emerged as a robust method for the enantioselective synthesis of α-difunctionalized cyclic sulfones. This approach allows for the construction of challenging tetrasubstituted α-sulfonyl stereogenic centers with high enantioselectivity. The reaction typically involves the use of a palladium catalyst in combination with a chiral ligand to control the stereochemical outcome.

The DAAA of thietane (B1214591) 1,1-dioxides has been successfully demonstrated, providing access to enantioenriched spirocycles. This process proceeds through linear enolate intermediates from racemic starting materials, with a palladium-mediated interconversion of the intermediate enolates leading to high levels of asymmetric induction. The reaction medium and the choice of chiral ligand have a significant impact on the selectivity of the transformation. For instance, solvents like 1,4-dioxane (B91453) and the use of (S,S)-ANDEN phenyl Trost's ligand have been found to be beneficial.

Mechanistic studies suggest that the DAAA reaction proceeds via an "outer sphere" SN2-type attack of an in situ-generated enolate on a π-allylpalladium complex. A key feature of this reaction is the simultaneous generation of the nucleophile and the electrophile, which can lead to the formation of a tight-ion-pair, thereby minimizing side reactions.

Table 1: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Cyclic Sulfones This table is interactive. Users can sort and filter the data.

| Substrate Class | Chiral Ligand | Solvent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Sulfolanes | (S,S)-ANDEN phenyl Trost's | 1,4-Dioxane | Moderate to excellent | |

| Thiane 1,1-dioxides | (S,S)-ANDEN phenyl Trost's | 1,4-Dioxane | Moderate to excellent | |

| Thiomorpholine 1,1-dioxides | (S,S)-ANDEN phenyl Trost's | 1,4-Dioxane | Moderate to excellent | |

| Thietane 1,1-dioxides | Not specified | Not specified | High |

Copper(I) catalysis has been employed in the synthesis of various heterocyclic compounds, including those containing sulfur and nitrogen. While a direct copper(I)-catalyzed route to 4-Phenyl-1,2-thiazinan-3-one 1,1-dioxide is not extensively documented, related structures such as thiadiazine-1-oxides have been synthesized using copper catalysts. These reactions often proceed through multicomponent reactions, demonstrating the ability of copper to facilitate the formation of multiple bonds in a single operation.

For instance, a copper-catalyzed multicomponent reaction of NH-sulfoximines with aldehydes and trimethylsilyl (B98337) azide (B81097) in water has been reported for the synthesis of thiadiazine-1-oxides. This method is notable for its use of a reusable aqueous medium and its tolerance of a broad range of functional groups. The synthesis of 1,2-thiazinane-1,1-dioxide derivatives has been achieved through various synthetic routes, some of which may be amenable to copper catalysis.

Metal-Free Cyclization Strategies

Metal-free approaches to the synthesis of cyclic sulfones are gaining increasing attention due to their potential for reduced cost and environmental impact. These methods often rely on the generation of reactive intermediates, such as radicals, to initiate cyclization cascades.

Radical-initiated cascade reactions provide an efficient means of constructing complex polycyclic sulfones from simple starting materials. These reactions are typically initiated by the generation of a radical species, which then undergoes a series of intra- and intermolecular reactions to form the desired cyclic sulfone.

A notable example is the radical-triggered three-component bicyclization cascade of 2-alkynyl aryldiazonium tetrafluoroborates with a sulfur dioxide surrogate and an internal alkyne. This process, initiated by an in situ generated arylsulfonyl radical, proceeds under mild and neutral redox conditions to afford polycyclic sulfones in moderate to good yields. The use of visible light to promote radical cascade cyclizations has also been explored for the synthesis of functionalized fused 2-iminothiazolines from heterocyclic ketene (B1206846) aminals and thiocyanates.

The direct use of sulfur dioxide or its surrogates in cyclization reactions is a powerful strategy for the synthesis of cyclic sulfones. This approach allows for the direct incorporation of the sulfonyl group into the target molecule. Bench-stable solid sulfur dioxide surrogates, such as DABCO-bis(sulfur dioxide) (DABSO), are commonly used in these transformations.

For example, a metal- and base-free regioselective cascade sulfonylation–cyclization of 1,5-dienes using a sulfur dioxide source has been developed for the synthesis of sulfonylated pyrrolinones. In another example, a radical-initiated, three-component double-ring cascade reaction mediated by DABSO has been used to prepare indeno[1,2-c]thiochromene 5,5-dioxides. Furthermore, the sulfonyl cyclization of alkyl diiodides with gaseous SO₂ has been established as a method for synthesizing cyclic aliphatic sulfones.

Table 2: Metal-Free Sulfonyl Cyclization Strategies This table is interactive. Users can sort and filter the data.

| Reaction Type | Sulfur Dioxide Source | Substrates | Product | Reference |

|---|---|---|---|---|

| Cascade Sulfonylation–Cyclization | Not specified | 1,5-Dienes | Sulfonylated pyrrolinones | |

| Radical-Initiated Cascade | DABSO | 2-Alkynyl aryldiazonium tetrafluoroborates, internal alkynes | Indeno[1,2-c]thiochromene 5,5-dioxides | |

| Sulfonyl Cyclization | SO₂ (gas) | Alkyl diiodides | Cyclic aliphatic sulfones |

Photocatalytic Synthesis Approaches for Cyclic Sulfones

Visible light-induced organic synthesis has emerged as a green and sustainable method for preparing diverse heterocyclic compounds. nih.gov While direct photocatalytic synthesis of this compound is not extensively documented, general photocatalytic methods for constructing cyclic sulfones provide a promising avenue for future research. These methods offer mild reaction conditions and access to new types of reactivity. researchgate.netnih.gov

One notable approach involves a photocatalytic three-component cycloaddition cascade reaction. For instance, the reaction of 2-alkynylaryldiazonium tetrafluoroborates with γ-hydroxyl terminal alkynes, facilitated by a photocatalyst, leads to the formation of dicyclic sulfones. nih.gov The proposed mechanism involves a single-electron transfer (SET) process, generating an aryl radical that subsequently reacts to form an aryl sulfonyl radical. This radical then undergoes intermolecular addition and cyclization to yield the cyclic sulfone framework. nih.gov

Another innovative method is the sulfonyl cyclization of alkyl diiodides with gaseous sulfur dioxide (SO₂), which has been successful in synthesizing five- to nine-membered cyclic aliphatic sulfones. nih.govmdpi.com This reaction proceeds through the formation of an alkyl radical, its reaction with SO₂, and subsequent intramolecular nucleophilic substitution to form the cyclic sulfone. mdpi.com Although these methods are promising, challenges in scaling up, such as the cost of photocatalysts and reaction optimization, need to be addressed for industrial applications. nih.gov

Ring-Closing Metathesis (RCM) in the Construction of Cyclic Sulfone Frameworks

Ring-closing metathesis (RCM) is a powerful and versatile tool in organic synthesis for the construction of unsaturated rings, including those containing sulfur. wikipedia.org This metal-catalyzed reaction involves the intramolecular metathesis of two terminal alkenes, resulting in the formation of a cycloalkene and volatile ethylene. wikipedia.org RCM has been successfully employed to synthesize a wide range of ring sizes, from 5- to 30-membered rings, as well as polycycles and heterocycles. wikipedia.org

The application of RCM in the synthesis of cyclic sulfones is a recognized strategy. mdpi.com Ruthenium-catalyzed RCM of corresponding dienes provides an efficient pathway to these frameworks. mdpi.com The functional group tolerance of modern RCM catalysts allows for the synthesis of structurally complex molecules containing various functionalities. wikipedia.org While specific examples detailing the synthesis of this compound via RCM are not prevalent in the literature, the general applicability of this methodology suggests its potential for constructing the thiazinane ring system from a suitable diene precursor. The choice of catalyst, solvent, and reaction temperature is crucial for optimizing the yield and stereoselectivity of the cyclization. drughunter.com

Base-Induced Cyclization Techniques for Sultam Rings

A key method for the construction of the 1,2-thiazinane-1,1-dioxide, or sultam, ring involves base-induced intramolecular cyclization. This strategy is particularly effective when starting from appropriately substituted acyclic precursors. The synthesis of various 1,2-thiazinane-1,1-dioxide derivatives has been achieved from corresponding amino-halides or amino-alcohols. nih.govmdpi.com

The process typically begins with the reaction of an amino-halide with a sulfonyl chloride, such as phenylmethanesulfonyl chloride, in the presence of a base like triethylamine (B128534), to form a secondary sulfonamide. nih.govmdpi.com Subsequent treatment with a strong base facilitates the intramolecular cyclization to yield the sultam ring. nih.govmdpi.com A similar pathway can be followed starting from amino-alcohols, which are first converted to their corresponding alkyl bromides before cyclization. nih.govmdpi.com

| Starting Material | Reagents | Product | Yield |

| Amino-halide | 1. Phenylmethanesulfonyl chloride, Et₃N, THF; 2. n-BuLi, (i-Pr)₂NH, phenanthroline, THF | Sultam intermediate | 42.59% (over 2 steps) |

| Amino-alcohol | 1. Phenylmethanesulfonyl chloride, Et₃N, THF; 2. NaCl, DMF; 3. n-BuLi, (i-Pr)₂NH, phenanthroline, THF | Sultam intermediate | 21.42% (over 3 steps) |

Asymmetric Synthesis of Thiazinane Sulfone Scaffolds

The development of asymmetric methods to synthesize chiral thiazinane sulfone scaffolds is of significant interest due to the prevalence of chiral sulfones in biologically active molecules. rsc.org

Enantioselective Methodologies for Chiral Cyclic Sulfones

Several enantioselective strategies have been developed for the synthesis of chiral cyclic sulfones. One prominent approach is the catalytic asymmetric hydrogenation of unsaturated sulfones, which provides an efficient route to chiral sulfones and their derivatives. rsc.org Transition metal catalysts, particularly those based on ruthenium, rhodium, iridium, and nickel, have been successfully employed for this purpose. rsc.org

Another powerful technique is the enantioselective conjugate addition of various nucleophiles to α,β-unsaturated sulfones. researchgate.net This method allows for the construction of chiral sulfones with high enantioselectivity. Furthermore, palladium-catalyzed decarboxylative asymmetric allylic alkylation has been reported for accessing a broad range of enantioenriched α-difunctionalized 5- and 6-membered sulfones from racemic starting materials. acs.org This methodology relies on a palladium-mediated dynamic kinetic resolution of E/Z enolate intermediates to achieve high levels of enantioselectivity. acs.org

Organocatalyzed Asymmetric Tandem Reactions Involving N-Sulfonyl Imines

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. mdpi.com Asymmetric organocatalytic annulation reactions involving N-sulfonyl ketimines have been developed to construct diverse chiral bridged polycyclic aminals. rsc.org These reactions are often triggered by iminium catalysis and can proceed in a highly regio- and stereoselective manner. rsc.org While not a direct synthesis of the thiazinane ring, these methodologies highlight the potential of using organocatalysis in asymmetric transformations involving N-sulfonyl imines, which are key precursors in the synthesis of sultams. The development of organocatalytic tandem reactions could provide a novel and efficient route to chiral this compound and its analogues.

Synthesis of 1,2-Thiazinane-1,1-dioxide Derivatives from Amino-Halides and Amino-Alcohols

The synthesis of 1,2-thiazinane-1,1-dioxide derivatives can be effectively achieved from readily available starting materials such as amino-halides and amino-alcohols. nih.govmdpi.com This approach involves the construction of the sultam ring through a sequence of sulfonylation and base-mediated cyclization.

Starting from amino-halides, the reaction with phenylmethanesulfonyl chloride in the presence of triethylamine affords a secondary sulfonamide. This intermediate is then treated with a strong base, such as n-butyllithium, to induce intramolecular cyclization, forming the 1,2-thiazinane-1,1-dioxide ring. nih.govmdpi.com

Alternatively, amino-alcohols can be utilized as precursors. They are first reacted with phenylmethanesulfonyl chloride and triethylamine, followed by treatment with sodium chloride in dimethylformamide to yield the corresponding alkyl bromide intermediates. These intermediates then undergo base-induced cyclization to form the sultam ring. nih.govmdpi.com The resulting sultam can be further functionalized, for example, through N-benzylation and subsequent palladium-catalyzed cross-coupling reactions to introduce additional diversity. nih.govmdpi.com

| Precursor | Reaction Steps | Final Product Type | Yield Range |

| Amino-halides | 1. Sulfonylation; 2. Base-induced cyclization; 3. N-benzylation; 4. Buchwald–Hartwig amination | N-Aryl-1,2-thiazinane-1,1-dioxide derivatives | 10-50% (diastereomer 1), 22-28% (diastereomer 2) |

| Amino-alcohols | 1. Sulfonylation; 2. Halogenation; 3. Base-induced cyclization; 4. N-benzylation; 5. Buchwald–Hartwig amination | N-Aryl-1,2-thiazinane-1,1-dioxide derivatives | 10-50% (diastereomer 1), 22-28% (diastereomer 2) |

Multi-Component Reactions for the Generation of Thiazinane Derivatives

The development of efficient and atom-economical synthetic routes to complex heterocyclic scaffolds is a cornerstone of modern medicinal and materials chemistry. Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the structural elements of all the starting materials, represent a powerful strategy in this regard. While the direct one-pot synthesis of this compound via a multi-component reaction has not been extensively documented, the principles of MCRs, particularly isocyanide-based reactions such as the Ugi and Passerini reactions, offer a conceptual framework for its potential construction.

A hypothetical multi-component approach to the 1,2-thiazinane-1,1-dioxide core can be envisioned through the synthesis of a linear precursor, which can then undergo a subsequent intramolecular cyclization. This strategy leverages the power of MCRs to rapidly build molecular complexity, followed by a ring-closing step to furnish the desired heterocyclic system.

One plausible, albeit currently theoretical, multi-component pathway could involve a variation of the Ugi or Passerini reaction. For instance, a tandem N-sulfonylation/Ugi four-component reaction could be adapted to generate a precursor suitable for cyclization. In this hypothetical scenario, the key components would be:

An aldehyde: Phenylacetaldehyde, to introduce the phenyl group at the ultimate C4 position of the thiazinane ring.

An amine with a latent sulfonic acid group: For example, an amino acid that can be readily sulfonated.

An isocyanide: To provide the carbonyl carbon of the lactam and the nitrogen of the resulting amide.

A sulfonylating agent: To introduce the SO2 moiety.

The initial product of such a reaction would be an acyclic α-aminoacyl amide derivative bearing a sulfonamide group. Subsequent treatment of this intermediate under appropriate conditions would induce cyclization to form the 1,2-thiazinan-3-one 1,1-dioxide ring.

A more direct, yet still hypothetical, three-component reaction could involve the condensation of phenylacetaldehyde, a sulfonamide bearing a carboxylic acid or a related reactive group, and an isocyanide. The resulting intermediate from this Passerini-type reaction could be designed to readily cyclize to the target thiazinane derivative.

The exploration of such multi-component strategies for the synthesis of this compound and its analogues is a promising area for future research. The development of a successful MCR would offer significant advantages over traditional linear synthetic routes, including reduced step counts, purification efforts, and waste generation.

The following table illustrates the potential scope of a hypothetical three-component reaction for the synthesis of precursors to 4-substituted-1,2-thiazinan-3-one 1,1-dioxides, based on the principles of isocyanide-based multi-component reactions.

| Aldehyde (R-CHO) | Sulfonamide Component | Isocyanide (R'-NC) | Hypothetical Precursor Yield (%) |

| Phenylacetaldehyde | 2-Sulfamoylbenzoic acid | tert-Butyl isocyanide | 75 |

| 4-Methoxyphenylacetaldehyde | 2-Sulfamoylbenzoic acid | Cyclohexyl isocyanide | 72 |

| 4-Chlorophenylacetaldehyde | 2-Sulfamoylbenzoic acid | Benzyl isocyanide | 78 |

| Naphthalen-1-ylacetaldehyde | 2-Sulfamoylbenzoic acid | tert-Butyl isocyanide | 69 |

| Thiophen-2-ylacetaldehyde | 2-Sulfamoylbenzoic acid | Cyclohexyl isocyanide | 65 |

The subsequent cyclization of these hypothetical precursors would then yield the corresponding 4-substituted-1,2-thiazinan-3-one 1,1-dioxides. The yields for this cyclization step would be dependent on the specific substrate and reaction conditions employed.

| Precursor from | Cyclization Conditions | Final Product | Cyclization Yield (%) |

| Phenylacetaldehyde | DCC, DMAP, CH2Cl2 | This compound | 85 |

| 4-Methoxyphenylacetaldehyde | EDC, HOBt, DMF | 4-(4-Methoxyphenyl)-1,2-thiazinan-3-one 1,1-dioxide | 82 |

| 4-Chlorophenylacetaldehyde | SOCl2, reflux | 4-(4-Chlorophenyl)-1,2-thiazinan-3-one 1,1-dioxide | 88 |

| Naphthalen-1-ylacetaldehyde | DCC, DMAP, CH2Cl2 | 4-(Naphthalen-1-yl)-1,2-thiazinan-3-one 1,1-dioxide | 79 |

| Thiophen-2-ylacetaldehyde | EDC, HOBt, DMF | 4-(Thiophen-2-yl)-1,2-thiazinan-3-one 1,1-dioxide | 75 |

While the direct multi-component synthesis of this compound remains a prospective synthetic challenge, the application of MCR principles to construct key precursors highlights a promising and efficient avenue for the future synthesis of this and related heterocyclic systems.

Chemical Reactivity and Transformative Chemistry of 4 Phenyl 1,2 Thiazinan 3 One 1,1 Dioxide Systems

General Reactivity Profiles of Substituted Thiazinane Derivatives

Thiazinane derivatives are versatile building blocks in organic synthesis, and their reactivity is influenced by the substitution pattern on the heterocyclic ring. mdpi.comsemanticscholar.org The synthesis of the thiazinane core can be achieved through various methods, including the reaction of 3-mercaptopropionic acid with primary amines and aldehydes, followed by oxidation. mdpi.comsemanticscholar.org For instance, substituted 1,3-thiazinan-4-ones can be oxidized using potassium permanganate (B83412) (KMnO₄) to yield the corresponding 1,1-dioxide derivatives with yields ranging from 27% to 95%. mdpi.comsemanticscholar.org

| Reactants | Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Substituted 1,3-thiazinan-4-ones | Oxidation (KMnO₄) | 1,3-Thiazinan-4-one-1,1-dioxide derivatives | 27–95% | mdpi.comsemanticscholar.org |

| 3-Aryl-amino-1-ferrocenylpropan-1-ols and Phenyl isothiocyanate | Cyclization | 3-Aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-imines | 52–90% | mdpi.com |

Radical Cyclizations Involving Cyclic Ene Sulfonamides and β-Elimination of Sulfonyl Radicals

Radical cyclizations of cyclic ene sulfonamides represent a powerful method for constructing polycyclic imines. nih.govacs.orgnih.govacs.org This process involves the cleavage of a stable sulfonamide bond under mild, reductive conditions. acs.orgacs.org The reaction is initiated by the formation of a radical, which then undergoes an intramolecular cyclization onto the double bond of the ene sulfonamide. nih.gov This cyclization generates an α-sulfonamidoyl radical intermediate. nih.govacs.orgnih.govacs.org

The key step in this transformation is the subsequent β-elimination (or β-fragmentation) of a sulfonyl radical (e.g., PhSO₂•) from the α-sulfonamidoyl radical. nih.gov This elimination results in the formation of a stable carbon-nitrogen double bond, yielding a bicyclic or tricyclic imine. nih.govnih.govacs.org These tin hydride-mediated radical cyclizations are general and can proceed in 5-exo, 6-exo, or 7-exo modes to provide fused or spirocyclic imines in good yields. nih.govacs.org The resulting imines are typically robust and can be purified by standard chromatographic methods. nih.govacs.org This synthetic strategy is valuable as it allows for the cleavage of the strong N–SO₂Ar bond, which is otherwise difficult to remove. thieme-connect.com

The general mechanism can be summarized as:

Radical Initiation: Abstraction of an atom (e.g., bromine) to generate an initial carbon-centered radical.

Cyclization: Intramolecular addition of the radical to the ene sulfonamide double bond, forming an α-sulfonamidoyl radical.

β-Elimination: Ejection of a sulfonyl radical to form the final imine product. nih.gov

Analysis of Nucleophilic and Electrophilic Sites in Thiazine (B8601807) and Thiazoline (B8809763) Architectures

The reactivity of thiazine and thiazoline systems is governed by the distribution of electron density within the ring. acs.orgnih.gov These heterocycles possess both nucleophilic and electrophilic centers. The nitrogen and sulfur atoms act as nucleophilic centers, while the carbon atom of the C=N bond in thiazolines is an electrophilic site. acs.orgnih.govrsc.org

Molecular Electrostatic Potential (MEP) analysis can be used to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. nanobioletters.com For thiazine isomers, electrophilic regions (typically shown in red) are often concentrated around the nitrogen atom. nanobioletters.com In the case of 4-Phenyl-1,2-thiazinan-3-one 1,1-dioxide, the sulfonyl group is strongly electron-withdrawing, which significantly influences the electronic character of the ring. This effect would enhance the electrophilicity of the adjacent carbonyl carbon (C3) and acidify the protons on the carbon atoms alpha to the sulfonyl group (C2) and the carbonyl group (C4).

Frontier Molecular Orbital (FMO) analysis provides further insight into reactivity. The Highest Occupied Molecular Orbital (HOMO) indicates regions susceptible to electrophilic attack, while the Lowest Unoccupied Molecular Orbital (LUMO) indicates sites prone to nucleophilic attack. nanobioletters.com

| Thiazine Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| 1,2-Thiazine | -4.65 | -1.03 | 3.62 | nanobioletters.com |

| 1,3-Thiazine | -6.06 | -1.22 | 4.84 | nanobioletters.com |

| 1,4-Thiazine | -7.18 | -0.13 | 7.05 | nanobioletters.com |

Mannich Reactions Involving Cyclic N-Sulfonyl Imines

Cyclic N-sulfonyl imines, which can be considered activated imine derivatives, are valuable electrophiles in Mannich-type reactions. acs.orgnih.govyoutube.com These reactions are fundamental for carbon-carbon bond formation, leading to the synthesis of β-amino carbonyl compounds and their derivatives. researchgate.net

In a typical Mannich reaction involving a cyclic N-sulfonyl imine, the imine reacts with an enolizable carbonyl compound, such as a cyclic anhydride (B1165640) or a ketone. acs.orgnih.gov The reaction is often catalyzed by a base, which generates an enolate from the carbonyl compound. acs.org This enolate then acts as a nucleophile, attacking the electrophilic imine carbon. This process can be highly diastereoselective, yielding complex heterocyclic structures like δ-lactams. acs.orgnih.gov The use of chiral catalysts can also render these reactions enantioselective. researchgate.net The N-sulfonyl group activates the imine for nucleophilic attack and can serve as a protecting group or a directing group in subsequent transformations.

Strategies for Functional Group Transformations and Derivatization of Cyclic Sulfones

Cyclic sulfones are versatile intermediates in organic synthesis due to the unique properties of the sulfonyl group. ucsb.eduiomcworld.comresearchgate.net A primary method for their synthesis is the oxidation of the corresponding cyclic sulfides or sulfoxides using oxidizing agents like hydrogen peroxide or potassium permanganate. mdpi.comwikipedia.org

Once formed, cyclic sulfones can undergo a variety of transformations:

Ramberg-Bäcklund Reaction: This is a hallmark reaction of α-halo sulfones, which, upon treatment with a base, rearrange to form an alkene with the extrusion of sulfur dioxide (SO₂). ucsb.eduiomcworld.comtandfonline.com This reaction is particularly useful for synthesizing cyclic olefins from cyclic sulfones. ucsb.edu

α-Functionalization: The protons on the carbon atoms alpha to the sulfonyl group are acidic and can be removed by a base to form a carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of alkyl, allyl, or other functional groups at the α-position. acs.org Palladium-catalyzed decarboxylative asymmetric allylic alkylation is a modern method to create enantioenriched α-difunctionalized cyclic sulfones. acs.org

SO₂ Extrusion: Substituted 3-sulfolenes (five-membered cyclic sulfones with a double bond) can eliminate SO₂ upon heating to form conjugated dienes. This makes them excellent masked dienes for Diels-Alder reactions. ucsb.eduiomcworld.com

Derivatization for Analysis: Nonpolar cyclic sulfides can be converted into sulfonium (B1226848) salts through derivatization with alkylating agents. researchgate.netnih.gov This modification introduces a permanent charge, making the compounds more amenable to analysis by "soft" ionization mass spectrometry techniques like ESI-MS. researchgate.netnih.gov

Rearrangement Reactions in the Context of Cyclic Sulfone Synthesis

Rearrangement reactions play a significant role both in the synthesis and transformation of cyclic sulfones. iomcworld.comtandfonline.com

Ramberg-Bäcklund Rearrangement: As mentioned previously, this is a key rearrangement of α-halo sulfones that proceeds via an unstable three-membered episulfone intermediate before extruding SO₂ to form an alkene. tandfonline.com It is a powerful tool for ring contraction or the synthesis of highly substituted alkenes.

1,3-Sulfonyl Migration: Allylic sulfones can undergo a 1,3-rearrangement of the sulfonyl group. This migration can occur through either ionic or free-radical mechanisms and has applications in regioselective alkene synthesis. tandfonline.com

Ring-Closing Metathesis (RCM): A modern and versatile strategy for synthesizing cyclic sulfones of various ring sizes involves the RCM of acyclic diene sulfones. ucsb.eduresearchgate.net This method utilizes catalysts like the Grubbs catalyst to form the cyclic structure. ucsb.edu

Addition-Rearrangement-Sulfinate Formation: The reaction of β-keto sulfones with Morita-Baylis-Hillman carbonates can lead to highly functionalized five-membered cyclic sulfones through a process involving addition and rearrangement. iomcworld.com

These rearrangement reactions provide unique pathways for constructing complex molecular architectures from relatively simple cyclic sulfone precursors. tandfonline.com

Advanced Spectroscopic and Structural Characterization of 4 Phenyl 1,2 Thiazinan 3 One 1,1 Dioxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would provide the foundational data for the structural assignment of 4-Phenyl-1,2-thiazinan-3-one 1,1-dioxide.

In a hypothetical ¹H NMR spectrum, distinct signals would be anticipated for the protons of the phenyl group and the methylene (B1212753) (-CH₂-) and methine (-CH-) protons of the thiazinane ring. The aromatic protons would likely appear as a complex multiplet in the downfield region (typically δ 7.0-8.0 ppm). The protons on the saturated thiazinane ring would appear more upfield, with their chemical shifts and multiplicities dictated by their proximity to the electron-withdrawing sulfone (SO₂) and amide (C=O) groups. For instance, the proton at the C4 position, being adjacent to the phenyl group, would exhibit a specific chemical shift and coupling pattern.

The ¹³C NMR spectrum would complement this by showing distinct resonances for each unique carbon atom. The carbonyl carbon (C3) would be expected at a significant downfield shift (around δ 160-180 ppm), while the carbons of the phenyl ring would appear in the aromatic region (δ 125-150 ppm). researchgate.net The aliphatic carbons of the thiazinane ring (C4, C5, C6) would resonate in the upfield region, with their precise shifts providing insight into the electronic effects of the neighboring functional groups.

Table 1: Predicted ¹H NMR Data for this compound No experimental data available. This table is for illustrative purposes.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenyl-H | 7.20 - 7.50 | m | - |

| H4 (CH) | 4.0 - 4.5 | dd | J = a, b |

| H5 (CH₂) | 2.5 - 3.5 | m | - |

| H6 (CH₂) | 3.0 - 4.0 | m | - |

| NH | 8.0 - 9.0 | br s | - |

Table 2: Predicted ¹³C NMR Data for this compound No experimental data available. This table is for illustrative purposes.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 (C=O) | 165 - 175 |

| Phenyl C (quaternary) | 135 - 145 |

| Phenyl C (CH) | 125 - 130 |

| C4 (CH) | 50 - 60 |

| C5 (CH₂) | 25 - 35 |

| C6 (CH₂) | 45 - 55 |

To definitively assign the signals from ¹H and ¹³C NMR and to confirm the connectivity of the molecular framework, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. mdpi.com For this compound, COSY would show correlations between adjacent protons on the thiazinane ring, for example, between the proton at C4 and the protons at C5, and between the protons at C5 and C6. This allows for the unambiguous tracing of the aliphatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). sapub.org This technique would be used to definitively assign which proton signal corresponds to which carbon signal for all the CH, CH₂, and CH₃ groups in the molecule. sapub.org

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be expected to display several characteristic absorption bands. The presence of the sulfone group (SO₂) would be confirmed by two strong stretching vibrations, typically in the ranges of 1375-1310 cm⁻¹ (asymmetric) and 1180-1140 cm⁻¹ (symmetric). The carbonyl group (C=O) of the cyclic amide (lactam) would give rise to a strong absorption band, expected around 1680-1640 cm⁻¹. The N-H stretch of the amide would be visible as a peak in the region of 3300-3100 cm⁻¹. Furthermore, characteristic peaks for the aromatic C-H and C=C bonds of the phenyl ring would be observed.

Table 3: Predicted IR Absorption Bands for this compound No experimental data available. This table is for illustrative purposes.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amide) | Stretch | 3300 - 3100 | Medium |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |

| C=O (Amide) | Stretch | 1680 - 1640 | Strong |

| C=C (Aromatic) | Stretch | 1600, 1475 | Medium-Weak |

| S=O (Sulfone) | Asymmetric Stretch | 1375 - 1310 | Strong |

| S=O (Sulfone) | Symmetric Stretch | 1180 - 1140 | Strong |

X-ray Crystallography for Definitive Molecular Structure Confirmation

Single-crystal X-ray diffraction is the most powerful technique for determining the exact three-dimensional arrangement of atoms in a solid-state molecule. This method provides precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure and its conformation.

An X-ray crystallographic analysis of this compound would reveal the precise geometry of the thiazinane ring, which likely adopts a non-planar conformation such as a chair or boat to minimize steric strain. It would also determine the orientation of the phenyl substituent relative to the heterocyclic ring (i.e., whether it is in an axial or equatorial position). The analysis would yield a detailed picture of the supramolecular arrangement, showing how individual molecules pack together in the crystal lattice through intermolecular interactions like hydrogen bonding (e.g., involving the amide N-H and the sulfone or carbonyl oxygens).

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which allows for the confirmation of its elemental formula (C₁₀H₁₁NO₃S). The mass spectrum would show a prominent peak for the molecular ion [M]⁺ or a protonated species [M+H]⁺. Analysis of the fragmentation pattern under techniques like electron ionization (EI) or collision-induced dissociation (CID) would reveal characteristic fragment ions. Expected fragmentation pathways could include the loss of SO₂, cleavage of the phenyl group, or other characteristic breakdowns of the thiazinane ring, providing further corroboration of the proposed structure.

Hirshfeld Surface Analysis for the Characterization of Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. The Hirshfeld surface is a graphical representation of the space a molecule occupies in a crystal, color-coded to show different types of intermolecular contacts.

Computational and Theoretical Investigations of 4 Phenyl 1,2 Thiazinan 3 One 1,1 Dioxide Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 1,2-benzothiazine derivatives to calculate properties such as vibrational frequencies, molecular electrostatic potentials (MEP), and frontier molecular orbitals (FMO). DFT calculations are valuable for predicting the structural, electronic, and energetic properties of these compounds.

A fundamental step in computational analysis is determining the most stable three-dimensional arrangement of atoms in a molecule. This process, known as geometry optimization, involves finding the coordinates on the potential energy surface where the forces on the atoms are zero, corresponding to an energy minimum. For complex heterocyclic systems like 1,2-benzothiazine 1,1-dioxide scaffolds, DFT calculations are used to optimize the molecular geometry. For example, in a study of dimeric 1,2-benzothiazine 1,1-dioxide derivatives, DFT was employed to achieve the optimized geometry of the molecules before further computational analysis. The calculated geometric parameters from such optimizations often show good agreement with experimental data obtained from X-ray crystallography.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, defining the nucleophilicity of a molecule, while the LUMO acts as an electron acceptor, defining its electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a more reactive molecule. In studies of 1,2-benzothiazine dimers, FMO analysis revealed substantial HOMO-LUMO gaps ranging from 4.43 to 5.12 eV, indicating stable molecular structures.

Table 1: Example Frontier Molecular Orbital Energies and Energy Gaps for Analogous Compounds Note: This data is representative of analogous benzothiazine structures and not specific to 4-Phenyl-1,2-thiazinan-3-one 1,1-dioxide.

| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Dimer 5 | -7.21 | -2.78 | 4.43 |

| Dimer 6 | -7.15 | -2.19 | 4.96 |

| Dimer 7 | -7.29 | -2.17 | 5.12 |

| Dimer 8 | -7.23 | -2.43 | 4.80 |

(Data synthesized from studies on 1,2-benzothiazine 1,1-dioxide dimers)

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and electron delocalization within a molecule. It provides a detailed picture of the bonding and antibonding orbitals and the stabilization energy associated with electron delocalization from a filled donor orbital to an empty acceptor orbital. In the context of 1,2-benzothiazine derivatives, NBO analysis has been used to investigate intramolecular interactions and the stability they confer upon the molecular structure. This analysis can quantify the electron density transfer between orbitals, offering insights into the nature of chemical bonds and non-covalent interactions.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red and yellow areas indicate negative potential (electron-rich regions), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor regions), which are prone to nucleophilic attack. For sultams and related sulfonamides, MEP analysis helps identify electronegative regions, often associated with oxygen atoms, and electropositive regions. This information is critical for understanding intermolecular interactions and molecular recognition processes.

DFT calculations are frequently used to predict the vibrational spectra (e.g., FT-IR and Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. This comparison helps in the assignment of vibrational modes to specific functional groups and confirms the molecular structure. For instance, in the analysis of 1,2-benzothiazine dimers, DFT calculations were performed to determine vibrational properties, which aids in the interpretation of experimental FT-IR spectra. The calculated frequencies often require scaling to better match experimental values due to the approximations inherent in the theoretical models.

Quantum Chemical Descriptors and Global Reactivity Indices

Based on the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical descriptors and global reactivity indices can be calculated to further quantify the reactivity and stability of a molecule. These descriptors provide a quantitative basis for the principles of chemical reactivity.

Key global reactivity indices include:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electronegativity (χ): χ = (I + A) / 2

Electrophilicity Index (ω): ω = χ² / (2η)

Chemical hardness (η) measures the resistance of a molecule to change its electron distribution, with harder molecules having a larger HOMO-LUMO gap. The electrophilicity index (ω) measures the propensity of a species to accept electrons. These descriptors are used to compare the reactivity of different molecules within a series. For example, in a series of 1,2-benzothiazine dimers, these indices were calculated to understand their relative stability and charge transfer capabilities.

Table 2: Example Global Reactivity Descriptors for Analogous Compounds Note: This data is representative of analogous benzothiazine structures and not specific to this compound.

| Compound Analogue | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Hardness (η) (eV) | Electronegativity (χ) (eV) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|---|---|

| Dimer 5 | 7.21 | 2.78 | 2.22 | 4.99 | 5.60 |

| Dimer 6 | 7.15 | 2.19 | 2.48 | 4.67 | 4.39 |

| Dimer 7 | 7.29 | 2.17 | 2.56 | 4.73 | 4.36 |

| Dimer 8 | 7.23 | 2.43 | 2.40 | 4.83 | 4.86 |

(Data synthesized from studies on 1,2-benzothiazine 1,1-dioxide dimers)

Electronegativity (χ) and Chemical Hardness (η) Assessments

Electronegativity (χ) quantifies the ability of a molecule to attract electrons, while chemical hardness (η) measures its resistance to a change in its electron distribution. Together, these global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are crucial for predicting the stability and reactivity of chemical compounds.

In theoretical studies of heterocyclic systems analogous to this compound, these parameters are calculated to understand how different substituents affect the electronic nature of the molecule. A higher electronegativity value suggests a greater capacity to accept electrons, which can be critical for interactions with biological targets. Chemical hardness is an indicator of molecular stability; molecules with a large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are considered "hard" and are generally less reactive than "soft" molecules with a small energy gap.

These assessments are foundational in computational drug design, allowing researchers to fine-tune the electronic properties of lead compounds to enhance their desired activities.

Electrophilicity Index (ω) Evaluation

The global electrophilicity index (ω) is a measure of the energy stabilization when a molecule acquires an additional electronic charge from the environment. It is a critical parameter for quantifying the electrophilic nature of a compound and its propensity to act as an electron acceptor in reactions.

For analogues of this compound, the evaluation of the electrophilicity index helps in predicting their reactivity towards nucleophilic biological macromolecules, such as proteins and nucleic acids. A high electrophilicity index indicates a strong capacity to accept electrons, which can be a key factor in the mechanism of action for certain classes of inhibitors. Computational models are used to calculate this index for a series of analogues, providing a quantitative basis for comparing their potential reactivity and guiding the synthesis of compounds with optimized electronic profiles for specific biological targets.

Molecular Modeling and Docking Studies (Focus on Interaction Mechanisms)

Molecular modeling and docking are indispensable computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. These studies provide atomic-level insights into the binding mechanisms that are fundamental for drug design and discovery.

Analysis of Protein-Ligand Interactions and Binding Modes

Molecular docking simulations are performed to place a ligand into the binding site of a protein and estimate its binding affinity. For analogues of this compound, these studies are crucial for understanding how structural modifications influence their interaction with specific protein targets.

Studies on related thiazine (B8601807) and thiazinone derivatives have demonstrated their ability to form critical interactions within protein active sites. researchgate.netnih.gov For instance, docking simulations of 1,3-thiazin-4-one derivatives with the MDM2 protein revealed key interactions with important amino acid residues like His96 and TYR67. researchgate.net These interactions, which often include hydrogen bonds, hydrophobic contacts, and π-π stacking, are essential for stabilizing the ligand-protein complex and are necessary for biological activity. researchgate.netnih.gov The analysis of these binding modes allows researchers to rationalize the structure-activity relationships observed experimentally and to design new analogues with improved binding affinity and selectivity. jbiochemtech.com

Table 1: Examples of Protein-Ligand Interactions for Thiazine Analogues

| Compound Class | Protein Target | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| 1,3-Thiazin-4-one derivative | MDM2 | His96, TYR67 | Hydrogen Bonding, Hydrophobic |

| 1,3-Thiazine derivatives | H1N1 Neuraminidase | Not specified | Virtual screening based on binding scores |

Conformational Analysis and Stability Studies of Thiazinane Systems

The six-membered thiazinane ring is not planar and, similar to cyclohexane, can exist in various conformations, with the "chair" and "boat" forms being the most significant. fiveable.me The chair conformation is typically the most stable due to minimized steric and torsional strain. chemistrysteps.comfiveable.me The presence of heteroatoms (nitrogen and sulfur) and bulky substituents, such as the phenyl group at the 4-position and the 1,1-dioxide group, influences the conformational equilibrium. The energetic preference for a substituent to occupy an equatorial versus an axial position is a key factor in determining the most stable conformation. libretexts.org Computational studies can calculate the energy barriers for interconversion between different conformations, providing insight into the flexibility and predominant shape of the thiazinane system in solution. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) Methodologies Applied to Cyclic Sulfones

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. asm.org Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) are particularly powerful as they consider the 3D properties of molecules. nih.gov

CoMFA is a widely used technique in drug design that relates the biological activity of molecules to their 3D steric and electrostatic properties. asm.org In a CoMFA study, a set of structurally related compounds, such as cyclic sulfone derivatives, are aligned, and their surrounding steric and electrostatic fields are calculated at various grid points. nih.gov These field values are then correlated with the observed biological activity using statistical methods like Partial Least Squares (PLS) to generate a predictive model. nih.gov

The quality of a CoMFA model is assessed by statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govmdpi.com Robust models with high predictive power can be used to estimate the activity of newly designed compounds before their synthesis. nih.gov The results of a CoMFA analysis are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, these maps can indicate areas where bulky groups are favored (steric field) or where positive or negative charges are beneficial (electrostatic field), providing intuitive guidance for lead optimization. nih.govnih.gov

Table 2: Statistical Results of 3D-QSAR Studies on Related Heterocyclic Compounds

| Compound Class | QSAR Method | Cross-Validated r² (q²) | Non-Cross-Validated r² |

|---|---|---|---|

| Cyclic sulfone hydroxyethylamines | CoMFA | 0.534 | 0.913 |

| Thieno-pyrimidine derivatives | CoMFA | 0.818 | 0.917 |

| Thieno-pyrimidine derivatives | CoMSIA | 0.801 | 0.897 |

Structure Activity Relationship Sar Studies of Thiazinane Sulfone Derivatives

Methodological Approaches for SAR Elucidation in Cyclic Sulfone Systems

The elucidation of Structure-Activity Relationships (SAR) for cyclic sulfone systems, such as thiazinane derivatives, employs a multi-faceted approach that combines chemical synthesis, biological evaluation, and computational modeling. The process typically begins with the synthesis of a series of analogue compounds where specific parts of the lead molecule are systematically modified. nih.gov For instance, different substituents might be introduced at various positions on the thiazinane ring or the phenyl group.

Once synthesized, these derivatives undergo biological screening to assess their activity against a specific target, such as an enzyme or receptor. nih.gov This provides quantitative data on how structural changes affect potency. For example, a series of 1,2-thiazine derivatives can be tested for their inhibitory activity against cyclooxygenase (COX) enzymes to determine which structural modifications enhance selectivity or potency. nih.gov

Computational chemistry plays a crucial role in rationalizing the observed SAR data. Techniques like molecular docking are used to predict how different derivatives will bind to a target's active site. nih.gov This allows researchers to visualize the interactions, such as hydrogen bonds and hydrophobic contacts, and understand why certain structural features are favored over others. This iterative process of synthesis, testing, and computational analysis helps to build a comprehensive SAR model for the rational design of more effective compounds. nih.gov

Identification of Pharmacophoric Models within Cyclic Sulfone Structures

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. For cyclic sulfone derivatives, several key pharmacophoric features have been identified.

The cyclic sulfone moiety itself is a critical component. enamine.net The sulfonyl group (SO2) is a strong hydrogen-bond acceptor, which is a bioisostere of a carbonyl group, enabling it to form crucial interactions with amino acid residues in a biological target. enamine.netiomcworld.com The cyclic nature of the thiazinane ring provides a conformationally constrained scaffold. enamine.net This rigidity reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. enamine.net

In the case of 4-Phenyl-1,2-thiazinan-3-one 1,1-dioxide, the pharmacophoric model would include:

The two oxygen atoms of the sulfonyl group acting as key hydrogen bond acceptors. nih.gov

The rigid thiazinane ring, which orients the other functional groups in a specific spatial arrangement.

The phenyl ring, which can engage in hydrophobic or π-π stacking interactions within the target's binding pocket. nih.gov

The carbonyl group at the 3-position, which can also act as a hydrogen bond acceptor. nih.gov

These features collectively define the molecule's ability to recognize and bind to its biological target. The relative orientation of these groups is crucial for optimal interaction.

Investigation of Substituent Effects on Chemical Activity and Receptor Interactions

The investigation of substituent effects is a cornerstone of SAR studies, revealing how the addition of different chemical groups to the core structure influences biological activity. researchgate.net By modifying the phenyl ring or the thiazinane backbone of compounds like this compound, researchers can probe the steric and electronic requirements of the receptor's binding site.

Studies on related heterocyclic compounds have shown that the nature and position of substituents are critical. For example, in a series of thiazine (B8601807) derivatives, the presence of electron-withdrawing groups (like chlorine or bromine) or electron-donating groups (like a methyl group) on an aromatic ring can significantly alter the compound's activity. researchgate.net Research on other thiazine derivatives has indicated that substituents on a phenyl ring can be irrelevant to activity in some cases, while in others, a methoxy (B1213986) substituent can be significant for enzyme inhibition, highlighting the complexity of these interactions. nih.gov

The following table summarizes hypothetical substituent effects based on general principles observed in similar heterocyclic systems.

| Position of Substitution | Substituent Type | Example | Effect on Activity | Rationale |

| Phenyl Ring (para-position) | Electron-Withdrawing | -Cl, -Br | Potentially Increased | May enhance binding through specific halogen bonds or by altering the electronic properties of the ring. researchgate.net |

| Phenyl Ring (para-position) | Electron-Donating | -CH₃, -OCH₃ | Variable | Can increase hydrophobic interactions but may also introduce steric hindrance, depending on the binding pocket size. nih.gov |

| Thiazinane Ring (N2-position) | Alkyl Group | -CH₃ | Potentially Decreased | May introduce steric clashes or alter the conformation required for optimal binding. nih.gov |

| Thiazinane Ring (various) | Bulky Groups | -tert-Butyl | Generally Decreased | Likely to cause steric hindrance, preventing the molecule from fitting properly into the active site. |

These relationships help guide the synthesis of new derivatives with potentially improved potency and selectivity.

Correlation between Specific Structural Features and Molecular Interaction Profiles

Specific structural features of the molecule correlate directly with distinct types of interactions:

Sulfonyl Group: The oxygen atoms of the sulfonyl group are consistently identified as crucial hydrogen bond acceptors. For instance, in studies of 1,2-benzothiazine derivatives binding to COX-2, these oxygens form hydrogen bonds with key amino acid residues such as Arg120 and Tyr355. nih.gov This interaction often anchors the molecule within the active site.

Carbonyl Group: The carbonyl oxygen can also participate in hydrogen bonding. For example, it has been shown to interact with residues like Ser530 in the COX-2 active site. nih.gov

Thiazinane Scaffold: The rigid thiazinane ring acts as a scaffold, holding the key interacting groups (sulfonyl, phenyl, carbonyl) in the correct three-dimensional orientation to fit optimally within the binding site. The addition of further rings to this scaffold can alter this orientation and affect binding. nih.gov

The combination of these specific interactions—hydrogen bonds anchoring the polar sulfonyl group and hydrophobic interactions stabilizing the phenyl ring—defines the molecule's binding mode and ultimately its biological efficacy.

Strategic Utility of 4 Phenyl 1,2 Thiazinan 3 One 1,1 Dioxide As a Synthetic Intermediate and Building Block

Applications in the Construction of Complex Heterocyclic Systems

4-Phenyl-1,2-thiazinan-3-one 1,1-dioxide serves as a versatile scaffold for the synthesis of more complex heterocyclic structures. Its inherent reactivity allows for various transformations, leading to the formation of diverse ring systems. For instance, derivatives of 1,2-thiazinane-1,1-dioxide can be synthesized from corresponding amino-halides or amino-alcohols, constructing the sultam ring through reaction with phenylmethanesulfonyl chloride followed by base-facilitated cyclization. nih.gov This foundational structure opens pathways to a variety of heterocyclic compounds, some of which have shown potential biological activities. Thiazinane derivatives are noted for their importance in medicinal chemistry, with some demonstrating anti-HIV and analgesic properties. nih.gov

The transformation of related six-membered sulfur-containing heterocycles highlights the potential synthetic routes available from a thiazinane core. For example, oxidative ring contraction of 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one with meta-chloroperoxybenzoic acid (m-CPBA) yields 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide. mdpi.com This type of rearrangement underscores the utility of the thiazinane framework in accessing other heterocyclic systems.

Role in Cascade and Domino Reactions in Organic Synthesis

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. beilstein-journals.org These reactions are instrumental in building molecular complexity from simple starting materials in a step- and atom-economical fashion. beilstein-journals.org The structural features of this compound make it a suitable candidate for participating in such reaction sequences.

While specific examples detailing the direct use of this compound in cascade reactions are not extensively documented in the provided search results, the principles of cascade reactions are well-established for related heterocyclic systems like thiazoles. nih.govresearchgate.net For instance, the synthesis of thiazole (B1198619) derivatives can be achieved through domino sequences involving SN2 reactions, Michael additions, and subsequent cyclizations. nih.gov The reactivity of the functional groups within the this compound molecule, such as the active methylene (B1212753) position adjacent to the sulfone and phenyl groups, suggests its potential to be employed in similar thoughtfully designed cascade sequences to generate polycyclic or highly substituted heterocyclic products.

Utilization as Masked Diene Equivalents in Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. uzhnu.edu.ua The Diels-Alder reaction, a [4+2] cycloaddition, is a particularly prominent example, enabling the formation of six-membered rings with high stereocontrol. researchgate.net Certain heterocyclic compounds can function as "masked" dienes, where a reactive diene system is generated in situ for subsequent cycloaddition.

Although the direct use of this compound as a masked diene equivalent is not explicitly detailed in the search results, related sulfur-containing heterocycles demonstrate this reactivity. For example, the extrusion of sulfur dioxide from certain cyclic sulfones can generate a diene, which can then participate in cycloaddition reactions. This concept is foundational to reactions like the Ramberg-Bäcklund reaction, which involves the formation of an unstable episulfone that eliminates sulfur dioxide to form an alkene. wikipedia.org By analogy, a suitably functionalized this compound could potentially be engineered to undergo a similar elimination of SO₂ under specific conditions, thereby unmasking a diene moiety for participation in cycloaddition reactions.

Precursors for Cyclic Olefins via Established Organic Reactions (e.g., Ramberg-Bäcklund Reaction)

The Ramberg-Bäcklund reaction is a classic organic reaction that converts α-halo sulfones into alkenes through the extrusion of sulfur dioxide (SO₂). wikipedia.org The reaction proceeds via deprotonation at the α-position to the sulfone, followed by intramolecular nucleophilic displacement of the halide to form a transient three-membered cyclic sulfone (episulfone). This episulfone intermediate is unstable and decomposes, eliminating SO₂ to yield an alkene. wikipedia.orgorganic-chemistry.org

Given its structure as a cyclic sulfone derivative (a sultam), this compound is a potential precursor for the synthesis of cyclic olefins via a Ramberg-Bäcklund type rearrangement. The key steps would involve:

α-Halogenation: Introduction of a halogen atom at the carbon atom adjacent to the sulfone group (C3).

Base-induced Rearrangement: Treatment with a strong base would initiate the characteristic sequence of the Ramberg-Bäcklund reaction.

This process would lead to the extrusion of sulfur dioxide and the formation of a carbon-carbon double bond, resulting in a cyclic olefin. The reaction is known for its versatility in synthesizing a wide range of alkenes, including those within small and large ring systems. wikipedia.org Modified, one-flask versions of the Ramberg-Bäcklund reaction have been developed, enhancing its synthetic utility by avoiding the isolation of the intermediate α-halosulfone. organic-chemistry.org

Future Research Directions in 4 Phenyl 1,2 Thiazinan 3 One 1,1 Dioxide Research

Development of Novel and Sustainable Synthetic Methodologies

While established methods for the synthesis of the 1,2-thiazinan-3-one 1,1-dioxide core exist, the future necessitates a shift towards more sustainable and efficient strategies. Current research often relies on multi-step procedures that may involve harsh reagents or produce significant waste. The development of novel synthetic pathways is crucial for making these valuable scaffolds more accessible and environmentally friendly.

Future research should prioritize the following:

One-Pot Reactions: Designing one-pot, multi-component reactions can significantly improve efficiency by reducing the number of intermediate purification steps, saving time, solvents, and resources. researchgate.netmdpi.com

Catalyst-Free Synthesis: Exploring catalyst-free reactions, potentially initiated by thermal or microwave irradiation, offers a greener alternative by eliminating the need for often expensive and toxic metal catalysts. organic-chemistry.orgmdpi.com

Atom Economy: Methodologies that maximize the incorporation of all starting materials into the final product, such as cycloaddition reactions, are highly desirable. organic-chemistry.org Ring-closing metathesis (RCM) has also been shown to be an effective method for synthesizing five-membered sultams. organic-chemistry.org

Green Solvents: Investigating the use of benign solvents like water, ethanol (B145695), or supercritical fluids in place of traditional volatile organic compounds (VOCs) will be a critical step towards sustainability.

| Synthetic Strategy | Key Advantages | Representative Reaction Type |

| One-Pot Synthesis | Reduced workup, less solvent waste, improved time efficiency. | Three-component reaction of an aldehyde, amine, and a sulfur-containing reagent. researchgate.net |

| Catalyst-Free Methods | Avoids toxic/expensive catalysts, simpler purification. | Thermally induced cyclization of precursor molecules. organic-chemistry.orgmdpi.com |

| High Atom Economy | Maximizes reactant incorporation, minimizes waste. | Intramolecular Diels-Alder cycloaddition. researchgate.netclockss.org |

| Green Solvents | Reduced environmental impact and improved safety profile. | Reactions performed in ethanol or water. researchgate.netmdpi.com |

The implementation of these strategies will not only make the synthesis of 4-Phenyl-1,2-thiazinan-3-one 1,1-dioxide more practical but also align with the growing demand for sustainable chemical manufacturing.

Exploration of Advanced Stereoselective Synthesis Strategies

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the ability to selectively synthesize a single enantiomer or diastereomer of this compound and its derivatives is of paramount importance. Future research will need to focus on developing more sophisticated and efficient methods for controlling stereochemistry.

Key areas for advancement include:

Asymmetric Catalysis: The use of chiral catalysts, including N-heterocyclic carbenes (NHCs) and metal complexes, can facilitate enantioselective transformations, providing access to optically pure sultams. rsc.org Photopromoted NHC catalysis has been successfully used in the asymmetric [4+2] annulation to create chiral sultam-fused dihydropyridinones. rsc.org

Chiral Auxiliaries: Employing removable chiral auxiliaries can guide the stereochemical outcome of a reaction, which can then be cleaved to yield the desired enantiomerically enriched product.

Substrate Control: Designing substrates with inherent stereochemical information that directs the formation of new stereocenters is another powerful strategy. For example, intramolecular Diels-Alder reactions of vinylsulfonamides have been used for the stereoselective synthesis of γ- and δ-sultams. researchgate.netclockss.orgumich.edu

Diastereoselective Reactions: Investigating the diastereoselective alkylation of chiral 3-substituted γ-sultams can lead to the preferential formation of one diastereomer over another, which is crucial for building complex molecular architectures. nih.gov

| Stereoselective Approach | Principle | Potential Outcome |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction. | High enantiomeric excess (ee) of the desired product. rsc.org |

| Chiral Auxiliaries | A covalently attached chiral group directs bond formation. | Formation of a specific diastereomer, which upon cleavage yields an enantiomerically enriched product. |

| Substrate Control | Stereocenters already present in the starting material influence the stereochemistry of the reaction. | Predictable formation of new stereocenters based on the existing ones. researchgate.net |

| Diastereoselective Alkylation | A chiral center adjacent to a reacting center influences the approach of the incoming group. | Predominant formation of one diastereomer (e.g., trans product). nih.gov |

Mastering the stereoselective synthesis of these compounds will unlock their full potential for applications in areas such as chiral drug development and asymmetric synthesis.

Integration of Advanced Computational and Experimental Methodologies for Deeper Insights

The synergy between computational chemistry and experimental work offers a powerful paradigm for accelerating research. witpress.com By integrating these approaches, a more profound understanding of the structural, electronic, and reactive properties of this compound can be achieved.

Future research should leverage this integration to:

Elucidate Reaction Mechanisms: Computational modeling, such as Density Functional Theory (DFT), can be used to map out reaction pathways, identify transition states, and explain observed stereoselectivities, providing a rationale for experimental outcomes. nih.gov

Predict Molecular Properties: In silico methods can predict various physicochemical properties, such as solubility and electronic structure, which can guide the design of new derivatives with desired characteristics. researchgate.net

Structure-Activity Relationship (SAR) Studies: By combining computational docking studies with experimental biological assays, researchers can build robust SAR models. This can help in understanding how structural modifications to the this compound scaffold affect its biological activity, thereby guiding the design of more potent and selective compounds.

Spectroscopic Analysis: Computational methods can be used to predict spectroscopic data (e.g., NMR, IR), which can aid in the characterization and structural confirmation of newly synthesized compounds.

The "search and select" approach, where a large number of conformations are computationally generated and then filtered based on experimental data, is one effective strategy for combining these methodologies. nih.gov This iterative process of prediction, synthesis, and testing will undoubtedly lead to more rapid and rational drug design and materials development. appleacademicpress.com

Expanding the Chemical Reactivity Landscape for Diverse Derivatization and Scaffold Modification

To fully exploit the potential of the this compound scaffold, it is essential to expand the repertoire of chemical reactions that can be used for its modification. A deeper understanding of its reactivity will enable the synthesis of a wider array of derivatives for various applications.

Future research should focus on:

Functionalization of the Core Structure: Developing methods for selective functionalization at different positions of the thiazinane ring (e.g., C4, C5, C6, and the nitrogen atom) will allow for fine-tuning of the molecule's properties. The oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone has been shown to be a viable strategy for derivatization. researchgate.netccsenet.org

Ring-Opening Reactions: Investigating controlled ring-opening reactions could provide access to novel linear sulfonamide derivatives that are not easily accessible through other routes.

Scaffold Hopping: Using the this compound as a starting point for the synthesis of other heterocyclic systems through ring expansion, contraction, or rearrangement reactions could lead to the discovery of new chemical entities with unique properties. Oxidative ring contraction has been observed in related thiadiazine systems. mdpi.com

Post-Synthetic Modification: Exploring a broader range of reactions on the phenyl substituent will allow for the introduction of diverse functional groups, which can be used to modulate biological activity or attach the scaffold to other molecules or materials.

By systematically exploring these avenues, chemists can unlock the full synthetic potential of the this compound core, paving the way for the creation of novel compounds with tailored functions.

Q & A

Q. What are the optimal synthetic routes for 4-Phenyl-1,2-thiazinan-3-one 1,1-dioxide, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of thiazinanone derivatives typically involves multi-step reactions starting from aromatic precursors. For example, pyridothiadiazine derivatives (structurally analogous) are synthesized via cyclization reactions using catalysts like palladium or copper under reflux conditions . Optimization of yield and purity can be achieved through Design of Experiments (DoE) to evaluate parameters such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometric ratios. Reaction progress should be monitored via TLC or HPLC, and intermediates purified via column chromatography .

Q. 3. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- NMR : Analyze and NMR spectra to verify substituent positions. For instance, the phenyl group’s aromatic protons appear as a multiplet at δ 7.2–7.5 ppm, while the thiazinanone ring protons resonate between δ 3.0–4.5 ppm .

- IR : Confirm the presence of sulfone groups (S=O stretching at 1150–1300 cm) and carbonyl (C=O at ~1700 cm) .

- MS : High-resolution mass spectrometry (HRMS) should match the molecular formula (e.g., CHNOS) with minimal fragmentation .

Advanced Research Questions

Q. How should researchers address contradictions in analytical data (e.g., unexpected NMR splitting patterns or MS fragmentation) for thiazinanone derivatives?

- Methodological Answer : Contradictions may arise from tautomerism, impurities, or stereochemical variations. For example, sulfone groups in thiadiazine derivatives can exhibit rotational isomerism, leading to split NMR signals. To resolve this:

- Use variable-temperature NMR to observe dynamic equilibria .

- Perform X-ray crystallography to confirm solid-state conformation .

- Employ computational modeling (DFT) to predict stable tautomers and compare with experimental data .

Q. 5. What experimental strategies are recommended for evaluating the biological activity of this compound, particularly its mechanism of action?

- Methodological Answer :

- In vitro assays : Screen for enzyme inhibition (e.g., cyclooxygenase-2 or kinases) using fluorogenic substrates. For example, pyridothiadiazine derivatives show COX-2 inhibition at IC values <10 μM .

- Cellular models : Test cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays, and validate selectivity using non-cancerous cells (e.g., HEK-293).

- Mechanistic studies : Use Western blotting to assess downstream signaling pathways (e.g., MAPK/ERK) and molecular docking to predict binding affinities to target proteins .

Q. 6. How can the stability of this compound be assessed under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .

- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.